Journal Name:Mass Spectrometry Reviews
Journal ISSN:0277-7037
IF:9.011
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-2787
Year of Origin:1982
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:34
Publishing Cycle:Bimonthly
OA or Not:Not
Denoise Pretraining on Nonequilibrium Molecules for Accurate and Transferable Neural Potentials
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-06-30 , DOI: 10.1021/acs.jctc.3c00289
Recent advances in equivariant graph neural networks (GNNs) have made deep learning amenable to developing fast surrogate models to expensive ab initio quantum mechanics (QM) approaches for molecular potential predictions. However, building accurate and transferable potential models using GNNs remains challenging, as the data are greatly limited by the expensive computational costs and level of theory of QM methods, especially for large and complex molecular systems. In this work, we propose denoise pretraining on nonequilibrium molecular conformations to achieve more accurate and transferable GNN potential predictions. Specifically, atomic coordinates of sampled nonequilibrium conformations are perturbed by random noises, and GNNs are pretrained to denoise the perturbed molecular conformations which recovers the original coordinates. Rigorous experiments on multiple benchmarks reveal that pretraining significantly improves the accuracy of neural potentials. Furthermore, we show that the proposed pretraining approach is model-agnostic, as it improves the performance of different invariant and equivariant GNNs. Notably, our models pretrained on small molecules demonstrate remarkable transferability, improving performance when fine-tuned on diverse molecular systems, including different elements, charged molecules, biomolecules, and larger systems. These results highlight the potential for leveraging denoise pretraining approaches to build more generalizable neural potentials for complex molecular systems.
Detail
Identifying Coarse-Grained Representations for Electronic Predictions
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-05 , DOI: 10.1021/acs.jctc.3c00466
Coarse-grained (CG) simulations are an important computational tool in chemistry and materials science. Recently, systematic “bottom-up” CG models have been introduced to capture electronic structure variations of molecules and polymers at the CG resolution. However, the performance of these models is limited by the ability to select reduced representations that preserve electronic structure information, which remains a challenge. We propose two methods for (i) identifying important electronically coupled atomic degrees of freedom and (ii) scoring the efficacy of CG representations used in conjunction with CG electronic predictions. The first method is a physically motivated approach that incorporates nuclear vibrations and electronic structure derived from simple quantum chemical calculations. We complement this physically motivated approach with a machine learning technique based on the marginal contribution of nuclear degrees of freedom to electronic prediction accuracy using an equivariant graph neural network. By integrating these two approaches, we can both identify critical electronically coupled atomic coordinates and score the efficacy of arbitrary CG representations for making electronic predictions. We leverage this capability to make a connection between optimized CG representations and the future potential for “bottom-up” development of simplified model Hamiltonians incorporating nonlinear vibrational modes.
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Gauge-Invariant Excited-State Linear and Quadratic Response Properties within the Meta-Generalized Gradient Approximation
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-03 , DOI: 10.1021/acs.jctc.3c00259
Gauge invariance is a fundamental symmetry connected to charge conservation and is widely accepted as indispensable for any electronic structure method. Hence, the gauge variance of the time-dependent kinetic energy density τ used in many meta-generalized gradient approximations (MGGAs) to the exchange-correlation (XC) functional presents a major obstacle for applying MGGAs within time-dependent density functional theory (TDDFT). Replacing τ by the gauge-invariant generalized kinetic energy density τ̂ significantly improves the accuracy of various functionals for vertical excitation energies [R. Grotjahn, F. Furche, and M. Kaupp. J. Chem. Phys. 2022, 157, 111102]. However, the dependence of the resulting current-MGGAs (cMGGAs) on the paramagnetic current density gives rise to new exchange-correlation kernels and hyper-kernels ignored in previous implementations of quadratic and higher-order response properties. Here we report the first implementation of cMGGAs and hybrid cMGGAs for excited-state gradients and dipole moments, as well as an extension to quadratic response properties including dynamic hyperpolarizabilities and two-photon absorption cross sections. In the first comprehensive benchmark study of MGGAs and cMGGAs for two-photon absorption cross sections, the M06-2X functional is found to be superior to the GGA hybrid PBE0. Additionally, two case studies from the literature for the practical prediction of nonlinear optical properties are revisited and potential advantages of hybrid (c)MGGAs compared to hybrid GGAs are discussed. The effect of restoring gauge invariance varies depending on the employed MGGA functional, the type of excitation, and the property under investigation: While some individual excited-state equilibrium structures are significantly affected, on average, these changes result in marginal improvements when compared against high-level reference data. Although the gauge-variant MGGA quadratic response properties are generally close to their gauge-invariant counterparts, the resulting errors are not bounded and significantly exceed typical method errors in some of the cases studied. Despite the limited effects seen in benchmark studies, gauge-invariant implementations of cMGGAs for excited-state properties are desirable from a fundamental perspective, entail little additional computational cost, and are necessary for response properties consistent with cMGGA linear response calculations such as excitation energies.
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Protein–Ligand CH−π Interactions: Structural Informatics, Energy Function Development, and Docking Implementation
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.jctc.3c00300
Here, we develop an empirical energy function based on quantum mechanical data for the interaction between methane and benzene that captures the contribution from CH−π interactions. Such interactions are frequently observed in protein–ligand crystal structures, particularly for carbohydrate ligands, but have been hard to quantify due to the absence of a model for CH−π interactions in typical molecular mechanical force fields or docking scoring functions. The CH−π term was added to the AutoDock Vina (AD VINA) scoring function enabling its performance to be evaluated against a cohort of more than 1600 occurrences in 496 experimental structures of protein–ligand complexes. By employing a conformational grid search algorithm, inclusion of the CH−π term was shown to improve the prediction of the preferred orientation of flexible ligands in protein-binding sites and to enhance the detection of carbohydrate-binding sites that display CH−π interactions. Last but not least, this term was also shown to improve docking performance for the CASF-2016 benchmark set and a carbohydrate set.
Detail
A Dynamically Weighted Constrained Complete Active Space Ansatz for Constructing Multiple Potential Energy Surfaces within the Anderson-Holstein Model
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-03 , DOI: 10.1021/acs.jctc.3c00327
We derive and implement the necessary equations for solving a dynamically weighted, state-averaged constrained CASSCF(2,2) wave function describing a molecule on a metal surface, where we constrain the overlap between two active orbitals and the impurity atomic orbitals to be a finite number. We show that a partial constraint is far more robust than a full constraint. We further calculate the system-bath electronic couplings that arise because, near a metal, there is a continuum (rather than discrete) number of electronic states. This approach should be very useful for simulating heterogeneous electron transfer and electrochemical dynamics going forward.
Detail
Flexible Topology: A Dynamic Model of a Continuous Chemical Space
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-24 , DOI: 10.1021/acs.jctc.3c00409
Ligand design problems involve searching chemical space for a molecule with a set of desired properties. As chemical space is discrete, this search must be conducted in a pointwise manner, separately investigating one molecule at a time, which can be inefficient. We propose a method called “Flexible Topology”, where a ligand is composed of a set of shapeshifting “ghost” atoms, whose atomic identities and connectivity can dynamically change over the course of a simulation. Ghost atoms are guided toward their target positions using a translation-, rotation-, and index-invariant restraint potential. This is the first step toward a continuous model of chemical space, where a dynamic simulation can move from one molecule to another by following gradients of a potential energy function. This builds on a substantial history of alchemy in the field of molecular dynamics simulation, including the Lambda dynamics method developed by Brooks and co-workers [X. Kong and C.L. Brooks III, J. Chem. Phys. 105, 2414 (1996)], but takes it to an extreme by associating a set of four dynamical attributes with each shapeshifting ghost atom that control not only its presence but also its atomic identity. Here, we outline the theoretical details of this method, its implementation using the OpenMM simulation package, and some preliminary studies of ghost particle assembly simulations in vacuum. We examine a set of 10 small molecules, ranging in size from 6 to 50 atoms, and show that Flexible Topology is able to consistently assemble all of these molecules to high accuracy, beginning from randomly initialized positions and attributes.
Detail
Impact of Solvent on State-to-State Population Transport in Multistate Systems Using Coherences
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-19 , DOI: 10.1021/acs.jctc.3c00200
Understanding the pathways taken by a quantum particle during a transport process is an enormous challenge. There are broadly two different aspects of the problem that affect the route taken. First is obviously the couplings between the various sites, which translates into the intrinsic “strength” of a state-to-state channel. Apart from these inter-state couplings, the relative coupling strengths and timescales of the solvent modes form the second factor. This impact of the dissipative environment is significantly more difficult to analyze. Building on the recently derived relations between coherences and population derivatives, we present an analysis of the transport that allows us to account for both the effects in a rigorous manner. We demonstrate the richness hidden behind the transport even for a relatively simple system, a 4-site coarse-grained model of the Fenna–Matthews–Olson complex. The effect of the local dissipative media is highly nontrivial. We show that while the impact on the total site population may be small, there are noticeable changes to the pathway taken by the transport process. We also demonstrate how an analysis in a similar spirit can be done using the Förster approximation. The ability to untangle the dynamics at a greater granularity opens up possibilities in terms of design of novel systems with an eye toward quantum control.
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Core-Projected Hybrids Fix Systematic Errors in Time-Dependent Density Functional Theory Predicted Core-Electron Excitations
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.jctc.3c00312
Linear response time-dependent density functional theory (TDDFT) is widely applied to valence, Rydberg, and charge-transfer excitations but, in its current form, makes large errors for core-electron excitations. This work demonstrates that the admixture of nonlocal exact exchange in atomic core regions significantly improves TDDFT-predicted core excitations. Exact exchange admixture is accomplished using projected hybrid density functional theory [ J. Chem. Theory Comput. 2023, 19, 837−847]. Scalar relativistic TDDFT calculations using core-projected B3LYP accurately model core excitations of second-period elements C–F and third-period elements Si–Cl, without sacrificing performance for the relative shifts of core excitation energies. Predicted K-edge X-ray near absorption edge structure (XANES) of a series of sulfur standards highlight the value of this approach. Core-projected hybrids appear to be a practical solution to TDDFT’s limitations for core excitations, in the way that long-range-corrected hybrids are a practical solution to TDDFT’s limitations for Rydberg and charge-transfer excitations.
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Accurate Multiscale Simulation of Frictional Interfaces by Quantum Mechanics/Green’s Function Molecular Dynamics
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.jctc.3c00295
Understanding frictional phenomena is a fascinating fundamental problem with huge potential impact on energy saving. Such an understanding requires monitoring what happens at the sliding buried interface, which is almost inaccessible by experiments. Simulations represent powerful tools in this context, yet a methodological step forward is needed to fully capture the multiscale nature of the frictional phenomena. Here, we present a multiscale approach based on linked ab initio and Green’s function molecular dynamics, which is above the state-of-the-art techniques used in computational tribology as it allows for a realistic description of both the interfacial chemistry and energy dissipation due to bulk phonons in nonequilibrium conditions. By considering a technologically relevant system composed of two diamond surfaces with different degrees of passivation, we show that the presented method can be used not only for monitoring in real-time tribolochemical phenomena such as the tribologically induced surface graphitization and passivation effects but also for estimating realistic friction coefficients. This opens the way to in silico experiments of tribology to test materials to reduce friction prior to that in real labs.
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Assessment of Density Functional Theory Methods for the Structural Prediction of Transition and Post-Transition Metal–Nucleic Acid Complexes
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-03 , DOI: 10.1021/acs.jctc.3c00127
Understanding the structure of metal–nucleic acid systems is important for many applications such as the design of new pharmaceuticals, metal detection platforms, and nanomaterials. Herein, we explore the ability of 20 density functional theory (DFT) functionals to reproduce the crystal structure geometry of transition and post-transition metal–nucleic acid complexes identified in the Protein Data Bank and Cambridge Structural Database. The environmental extremes of the gas phase and implicit water were considered, and analysis focused on the global and inner coordination geometry, including the coordination distances. Although gas-phase calculations were unable to describe the structure of 12 out of the 53 complexes in our test set regardless of the DFT functional considered, accounting for the broader environment through implicit solvation or constraining the model truncation points to crystallographic coordinates generally afforded agreement with the experimental structure, suggesting that functional performance for these systems is likely due to the models rather than the methods. For the remaining 41 complexes, our results show that the reliability of functionals depends on the metal identity, with the magnitude of error varying across the periodic table. Furthermore, minimal changes in the geometries of these metal–nucleic acid complexes occur upon use of the Stuttgart–Dresden effective core potential and/or inclusion of an implicit water environment. The overall top three performing functionals are ωB97X-V, ωB97X-D3(BJ), and MN15, which reliably describe the structure of a broad range of metal–nucleic acid systems. Other suitable functionals include MN15-L, which is a cheaper alternative to MN15, and PBEh-3c, which is commonly used in QM/MM calculations of biomolecules. In fact, these five methods were the only functionals tested to reproduce the coordination sphere of Cu2+-containing complexes. For metal–nucleic acid systems that do not contain Cu2+, ωB97X and ωB97X-D are also suitable choices. These top-performing methods can be utilized in future investigations of diverse metal–nucleic acid complexes of relevance to biology and material science.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 SPECTROSCOPY 光谱学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.00 112 Science Citation Index Science Citation Index Expanded Not
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